molecular formula C11H22N2 B14183256 N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine CAS No. 920512-73-8

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine

Número de catálogo: B14183256
Número CAS: 920512-73-8
Peso molecular: 182.31 g/mol
Clave InChI: PGEMWHYQZLARDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a tertiary amine featuring a partially unsaturated tetrahydropyridine ring (3,4,5,6-tetrahydropyridin-2-yl) linked to an ethan-1-amine backbone substituted with two ethyl groups. This structure confers both lipophilic and basic properties, which may influence its pharmacokinetic behavior.

Propiedades

Número CAS

920512-73-8

Fórmula molecular

C11H22N2

Peso molecular

182.31 g/mol

Nombre IUPAC

N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine

InChI

InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3

Clave InChI

PGEMWHYQZLARDQ-UHFFFAOYSA-N

SMILES canónico

CCN(CC)CCC1=NCCCC1

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Aplicaciones Científicas De Investigación

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparación Con Compuestos Similares

Benzimidazole-Based Opioid Receptor Agonists

Compounds such as isotonitazene , metonitazene , and protonitazene share the N,N-diethyl-ethan-1-amine backbone but incorporate a benzimidazole core substituted with nitro and benzyl groups. These modifications confer high potency as opioid receptor agonists, with isotonitazene being approximately 20–100 times more potent than morphine .

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Pharmacological Activity Legal Status (Example Jurisdiction)
Target Compound Tetrahydropyridine None (unsaturated ring) C₁₁H₂₂N₂ 182.31 g/mol Not reported Not scheduled
Isotonitazene Benzimidazole 5-nitro, 4-(isopropoxy)benzyl C₂₃H₂₉N₅O₃ 435.51 g/mol μ-opioid agonist (high potency) Schedule I (U.S., EU)
Metonitazene Benzimidazole 5-nitro, 4-methoxybenzyl C₂₂H₂₇N₅O₃ 409.48 g/mol μ-opioid agonist Schedule I (U.S.)
Protonitazene Benzimidazole 5-nitro, 4-propoxybenzyl C₂₃H₂₉N₅O₃ 449.51 g/mol μ-opioid agonist Schedule I (U.S.)

Key Differences

  • Core Structure : The target compound’s tetrahydropyridine ring lacks the aromatic benzimidazole system, which is critical for high-affinity opioid receptor binding in isotonitazene analogs.
  • Substituents : The absence of nitro and benzyl groups in the target compound likely reduces its opioid receptor affinity compared to benzimidazole derivatives.

Piperidine and Tetrahydropyridine Derivatives

Example 14 from describes a compound with a fully saturated piperidine ring, synthesized via hydrogenation of a dihydropyridine precursor. The target compound’s tetrahydropyridine ring retains partial unsaturation, which may enhance its reactivity or alter bioavailability compared to saturated analogs .

Non-Opioid Structural Analogs

6-Acetyl-1,2,3,4-tetrahydropyridine (HMDB0030345) features a ketone group instead of the amine in the target compound. This structural variation is associated with flavor-enhancing properties (e.g., in baked goods) rather than neurological activity, highlighting the importance of the amine moiety in pharmacological applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.